molecular formula C18H16N2 B8231090 m-Phenylenediamine, N,N-diphenyl-

m-Phenylenediamine, N,N-diphenyl-

Cat. No.: B8231090
M. Wt: 260.3 g/mol
InChI Key: RSPHWOYYWACCJK-UHFFFAOYSA-N
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Description

m-Phenylenediamine, N,N-diphenyl-: is an organic compound with the formula C₆H₄(NH₂)₂. It is an aromatic diamine and an isomer of o-phenylenediamine and p-phenylenediamine. This compound is a colorless solid that appears as needles but turns red or purple upon exposure to air due to the formation of oxidation products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Phenylenediamine, N,N-diphenyl- can be achieved through various methods. One common method involves the Buchwald–Hartwig C–N cross-coupling reaction. This reaction is known for its efficiency in forming carbon-nitrogen bonds and is widely used in the synthesis of poly (N,N′-diphenyl-p-phenylenediamine) (PDPPD) materials .

Industrial Production Methods: In industrial settings, the production of m-Phenylenediamine, N,N-diphenyl- often involves large-scale synthesis techniques. For example, an improved method using a small amount of Cu²⁺ prior to polymerization has been developed for the large-scale synthesis of poly (m-phenylenediamine) nanoparticles .

Chemical Reactions Analysis

Types of Reactions: m-Phenylenediamine, N,N-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, amines, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of m-Phenylenediamine, N,N-diphenyl- involves its interaction with molecular targets and pathways within cells. It has been shown to inhibit gap junctional intercellular communication, which is not mediated through free radicals . This suggests that the compound may interact with specific proteins or signaling pathways to exert its effects.

Comparison with Similar Compounds

Uniqueness: m-Phenylenediamine, N,N-diphenyl- is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and applications. Its ability to inhibit gap junctional intercellular communication sets it apart from other similar compounds .

Properties

IUPAC Name

3-N,3-N-diphenylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPHWOYYWACCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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